Cas no 865160-90-3 (3-bromo-N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
3-bromo-N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Chemical and Physical Properties
Names and Identifiers
-
- 3-bromo-N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
- (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide
- Benzamide, N-[6-(acetylamino)-3-(2-methoxyethyl)-2(3H)-benzothiazolylidene]-3-bromo-
- SR-01000011869-1
- F1359-1335
- 865160-90-3
- SR-01000011869
- N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-bromobenzamide
- 3-bromo-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
- AKOS024605846
-
- Inchi: 1S/C19H18BrN3O3S/c1-12(24)21-15-6-7-16-17(11-15)27-19(23(16)8-9-26-2)22-18(25)13-4-3-5-14(20)10-13/h3-7,10-11H,8-9H2,1-2H3,(H,21,24)
- InChI Key: PZSWMNKJYHWZOM-UHFFFAOYSA-N
- SMILES: C(N=C1N(CCOC)C2=CC=C(NC(C)=O)C=C2S1)(=O)C1=CC=CC(Br)=C1
Computed Properties
- Exact Mass: 447.02523g/mol
- Monoisotopic Mass: 447.02523g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 589
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 96.3Ų
Experimental Properties
- Density: 1.49±0.1 g/cm3(Predicted)
- pka: 14.23±0.20(Predicted)
3-bromo-N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1359-1335-2μmol |
3-bromo-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865160-90-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1359-1335-5μmol |
3-bromo-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865160-90-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1359-1335-10μmol |
3-bromo-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865160-90-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1359-1335-20μmol |
3-bromo-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865160-90-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1359-1335-1mg |
3-bromo-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865160-90-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1359-1335-2mg |
3-bromo-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865160-90-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1359-1335-3mg |
3-bromo-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865160-90-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1359-1335-4mg |
3-bromo-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865160-90-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1359-1335-5mg |
3-bromo-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865160-90-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1359-1335-10mg |
3-bromo-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865160-90-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-bromo-N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Related Literature
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
Additional information on 3-bromo-N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
Professional Introduction to Compound with CAS No. 865160-90-3 and Product Name: 3-bromo-N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
The compound with the CAS number 865160-90-3 and the product name 3-bromo-N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural complexity of this molecule, featuring a benzothiazole core and various functional groups, makes it a promising candidate for further investigation in drug discovery and development.
Recent studies have highlighted the importance of benzothiazole derivatives in medicinal chemistry. These compounds exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of a bromo substituent at the 3-position of the benzothiazole ring enhances the electrophilicity of the molecule, making it more reactive in various chemical transformations. Additionally, the acetamido group at the 6-position introduces a polar moiety that can improve solubility and bioavailability, which are critical factors for drug efficacy.
The N-(2Z)-configuration suggests that the molecule contains a double bond in an E geometry, which can influence its electronic properties and interactions with biological targets. The 2-methoxyethyl side chain at the 3-position adds another layer of complexity, potentially affecting both the metabolic stability and pharmacokinetic profile of the compound. These structural features make 3-bromo-N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide a versatile scaffold for designing novel therapeutic agents.
In the context of current research, there is growing interest in developing small-molecule inhibitors targeting specific enzymes or receptors involved in disease pathways. The benzothiazole scaffold is known to interact with various biological targets due to its ability to mimic natural biomolecules and disrupt pathological processes. For instance, studies have shown that benzothiazole derivatives can inhibit kinases and other enzymes implicated in cancer progression. The unique combination of functional groups in 3-bromo-N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide positions it as a potential lead compound for further optimization.
One of the most compelling aspects of this compound is its potential application in oncology research. Cancer is a complex disease characterized by uncontrolled cell growth and metastasis. Small-molecule inhibitors that can selectively target cancer cells without harming healthy tissues are highly sought after. The bromo group in this molecule can be exploited for cross-coupling reactions, allowing for the synthesis of analogs with modified biological activities. Such modifications can enhance potency and selectivity against cancer cell lines.
Moreover, the acetamido group can serve as a site for further derivatization, enabling the introduction of additional pharmacophores that may improve binding affinity or metabolic stability. The 2-methoxyethyl side chain is particularly interesting because it can modulate lipophilicity and blood-brain barrier penetration. These properties are crucial for developing drugs that need to cross biological membranes or reach specific tissues.
Recent advances in computational chemistry have also facilitated the design of novel heterocyclic compounds like this one. Molecular modeling techniques allow researchers to predict how different structural modifications will affect biological activity. By integrating experimental data with computational predictions, scientists can accelerate the drug discovery process significantly. This approach has been instrumental in identifying promising candidates for further preclinical evaluation.
The synthesis of 3-bromo-N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions between appropriate precursors followed by functional group transformations such as bromination and acetylation. Each step must be rigorously controlled to avoid side products that could compromise downstream applications.
In conclusion,865160-90-3 represents an intriguing molecule with significant potential in pharmaceutical research. Its complex structure and diverse functional groups make it a valuable tool for exploring new therapeutic strategies across multiple disease areas. As research continues to uncover new biological targets and mechanisms underlying human diseases,this compound will likely play an important role in developing next-generation medicines.
865160-90-3 (3-bromo-N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)